Destruxin E1 5
Description
Overview of Fungal Secondary Metabolites as Bioactive Compounds
Fungi are a prolific source of secondary metabolites, which are compounds not essential for their primary life cycle but often possess significant biological activities. researchgate.net These structurally diverse molecules, typically with a molecular weight of less than 3000 Da, are produced during the late growth phase of the microorganisms. researchgate.net Fungal secondary metabolites have garnered substantial interest in various fields due to their wide array of biological functions, including antimicrobial, antitumor, immunosuppressive, and insecticidal properties. researchgate.netasm.org Many of these natural products have been developed into life-saving medicines and effective agricultural chemicals. asm.org The discovery of novel bioactive compounds from fungi is an ongoing endeavor, with researchers exploring various methods, including chemical elicitation and variations in fermentation media, to unlock the full potential of these microbial factories. mdpi.comfrontiersin.org
Historical Context of Destruxin Isolation and Characterization
The destruxins are a class of cyclic hexadepsipeptides that were first identified over 50 years ago. pnas.org These insecticidal compounds were initially isolated from the entomopathogenic fungus Metarhizium anisopliae. nih.govplos.org Destruxin B was one of the first to be isolated in 1961. nih.gov Over the years, a growing number of destruxin analogs have been discovered and characterized, with approximately 39 known variants to date. pnas.orgmdpi.com The purification and characterization of these compounds have been refined over time, utilizing techniques such as ion-exchange chromatography, silica (B1680970) gel chromatography, and high-performance liquid chromatography (HPLC). nih.gov The chemical synthesis of destruxins has also been achieved, which has been crucial for confirming their structures and enabling more detailed biological studies. pnas.org
Classification and Structural Diversity within the Destruxin Class
Destruxins are classified as cyclodepsipeptides, which are cyclic molecules containing both amino acid and hydroxy acid residues linked by amide and ester bonds. asm.orgnih.gov The general structure of a destruxin consists of a cyclic hexadepsipeptide core. pnas.org The diversity within the destruxin family arises from variations in the amino acid and α-hydroxy acid components. asm.org
The known destruxins are categorized into major groups, designated as destruxins A through F and their derivatives. pnas.org This classification is based on the specific amino acid and hydroxy acid residues present in the cyclic structure. For example, the core structure often contains residues such as L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine, along with an α-hydroxy acid. pnas.org The structural variations among different destruxins lead to a range of biological activities. asm.org
Table 1: Major Destruxin Groups and Their General Structural Features
| Destruxin Group | Key Structural Features |
| Destruxin A | Contains a specific α-hydroxy acid and a defined set of five amino acid residues. medchemexpress.com |
| Destruxin B | Differs from Destruxin A in one of the amino acid residues. pnas.orgnih.gov |
| Destruxin E | Characterized by the presence of an epoxide group in the side chain of the α-hydroxy acid. jst.go.jp |
| Other Destruxins | Includes a variety of analogs with substitutions or modifications at different positions of the peptide ring or the hydroxy acid side chain. pnas.orgresearchgate.net |
Significance of Destruxin E1 5 as a Representative Cyclodepsipeptide Analog
Destruxin E, isolated in 1981 from Metarhizium anisopliae, is a significant member of the destruxin family. jst.go.jp It is a 19-membered cyclodepsipeptide composed of five amino acid residues (β-alanine, N-methyl-alanine, N-methyl-valine, isoleucine, and proline) and an α-hydroxy acid derivative that contains a terminal epoxide in its side chain. jst.go.jp The total synthesis of destruxin E has been accomplished, which also led to the determination of its absolute configuration. jst.go.jpresearchgate.net
Destruxin E has demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines. jst.go.jp It is also known to inhibit V-ATPase, a promising target for cancer therapy. jst.go.jpresearchgate.net Research has also indicated that destruxin E can disturb the synthesis of macromolecules like DNA, RNA, and proteins, and exhibits antiviral properties. The unique structure and potent bioactivities of Destruxin E make it a valuable subject of study within the broader class of cyclodepsipeptides.
Structure
2D Structure
Properties
CAS No. |
79385-96-9 |
|---|---|
Molecular Formula |
C30H49N5O8 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38) |
InChI Key |
ZYTHYMZQQBWDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Destruxin E1 5
Total Synthesis Strategies for Destruxin E and Analogs
The total synthesis of Destruxin E and its derivatives has been approached through two primary strategies: solid-phase synthesis, which is amenable to the rapid generation of analogs, and solution-phase synthesis, which is better suited for large-scale production. jst.go.jpresearchgate.net A pivotal step in both methodologies is the formation of the 19-membered macrocycle, typically achieved through macrolactonization. researchgate.netbris.ac.uk
Solid-Phase Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) offers an efficient route for preparing the linear precursors of Destruxin E and its analogs, making it ideal for combinatorial chemistry and the generation of compound libraries. bris.ac.ukresearchgate.netresearchgate.net The general approach involves the sequential assembly of the peptide chain on a solid support.
The synthesis typically commences with the immobilization of the first amino acid, Fmoc-β-alanine, onto a trityl-based resin, such as a trityl chloride-linked Lantern. jst.go.jpjst.go.jp The peptide chain is then elongated through sequential coupling of the remaining amino acids (N-methyl-valine, N-methyl-alanine, isoleucine) and the final α-hydroxy acid-proline dipeptide unit. bris.ac.ukacs.org Standard peptide coupling reagents like DIC/HOBt or PyBroP/DIEA are effectively used for peptide bond formation. researchgate.netnih.gov
Upon completion of the linear sequence, the precursor is cleaved from the solid support under mild acidic conditions, which leave the other protecting groups intact, yielding the open-chain depsipeptide ready for cyclization in solution. researchgate.netnih.gov This hybrid solid-phase/solution-phase approach combines the efficiency of SPPS for linear assembly with the advantages of solution-phase chemistry for the critical macrocyclization step. researchgate.net
Solution-Phase Synthesis Approaches
For producing larger quantities of Destruxin E, solution-phase synthesis is the preferred method. researchgate.netacs.org This strategy allows for synthesis on a gram scale, which is necessary for in-depth biological studies. nih.govnih.gov The approach involves the stepwise coupling of peptide fragments in solution. A common strategy is the coupling of a protected tetrapeptide with an acylproline derivative. jst.go.jpnii.ac.jp
In these syntheses, carbobenzyloxy (Cbz) protecting groups are often favored over tert-butyloxycarbonyl (Boc) groups for the amino acids. jst.go.jp This preference is due to the instability of the N-methyl amide bonds present in the destruxin backbone under the acidic conditions required for Boc group removal. jst.go.jp The solution-phase approach allows for the purification and characterization of intermediates at each stage, ensuring high purity of the final product. acs.org A scalable synthesis of the key (S)-HA-Pro-OH component has been achieved using osmium-catalyzed diastereoselective dihydroxylation. nih.gov
Macrocyclization Techniques (e.g., Macrolactonization)
The crucial step in the synthesis of the destruxin framework is the macrocyclization of the linear precursor to form the 19-membered ring. bris.ac.ukresearchgate.net Macrolactonization, the formation of an ester bond between the C-terminal carboxylic acid and the N-terminal α-hydroxy acid, is the most common and effective strategy. researchgate.netnih.gov
A highly successful method for this transformation is the Shiina macrolactonization, which employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO). acs.orgnih.govacs.orgnii.ac.jp This reaction has been shown to proceed smoothly, providing the desired macrolactone in moderate to good yields, even at relatively high concentrations, without significant formation of dimeric byproducts. nih.govacs.orgnih.gov The success of this cyclization is partly attributed to a pre-organized β-turn-like structure in the linear precursor, stabilized by internal hydrogen bonds, which favors the intramolecular reaction. acs.orgacs.org More recently, flow macrocyclization methods have been developed, significantly reducing reaction times from hours to minutes. rsc.org
Synthesis of Destruxin E and Specific Analogs
The first total synthesis of Destruxin E was a landmark achievement that unequivocally confirmed its structure and established the absolute stereochemistry of the epoxide side chain as (S). bris.ac.ukacs.org This was accomplished via a solid-phase strategy. bris.ac.uk Concurrently, its diastereomer, epi-destruxin E, which possesses an (R)-configured epoxide, was also synthesized using the same route. bris.ac.uknih.gov Biological evaluation revealed that the natural (S)-epoxide is critical for potent V-ATPase inhibition, with Destruxin E being tenfold more active than its epi-isomer. bris.ac.ukacs.orgnih.gov
Following the initial total synthesis, efforts have focused on creating specific analogs to probe the SAR. These analogs often feature modifications at two key locations: the α-hydroxy acid side chain and the amino acid residues.
| Analog Synthesized | Key Modification | Synthetic Strategy | Purpose of Synthesis |
| epi-Destruxin E | (R)-epoxide instead of (S)-epoxide | Solid-phase and Solution-phase | To determine the stereochemical importance of the epoxide for biological activity. bris.ac.uknih.gov |
| Destruxin A/B Analogs | Variation in the α-hydroxy acid side chain (e.g., alkene, different alkyl chains) | Solution-phase peptide synthesis and macrolactonization. nii.ac.jp | To study the importance of the epoxide moiety for activity. nii.ac.jp |
| Hpp-Destruxin E | α-hydroxy acid side chain replaced with a 2-hydroxy-3-phenylpropionic acid residue. | Solution-phase synthesis | To evaluate the effect of a bulky aromatic side chain on insecticidal properties. nih.gov |
| Hpy-TMS/Hpy-Destruxin E | α-hydroxy acid side chain replaced with silyl-protected or free pentynoic acid residues. | Solution-phase synthesis | To investigate the impact of an alkyne functionality on toxicity. nih.gov |
Combinatorial Synthesis and Library Generation of Destruxin Analogs
To efficiently explore the chemical space around the destruxin scaffold, combinatorial synthesis has been employed to generate libraries of analogs. jst.go.jpnih.gov Solid-phase synthesis is particularly well-suited for this purpose, especially when combined with "split-and-pool" techniques. jst.go.jpacs.org
This method utilizes polymer supports, such as SynPhase Lanterns, which can be tagged and sorted, allowing for the parallel synthesis of a large number of distinct compounds. researchgate.netacs.org For example, a 64-member library of destruxin B analogs was successfully created using this approach. acs.org The process involves synthesizing a common intermediate on the solid support, splitting the resin into multiple portions, reacting each portion with a different building block, and then pooling the resins for the next common reaction step. jst.go.jp After cleavage from the support, the individual linear precursors undergo macrolactonization in parallel to yield the final library of cyclic depsipeptides. researchgate.netacs.org This strategy has been instrumental in systematically probing the SAR of the destruxin core. jst.go.jpnih.gov
Strategies for Chemical Tagging and Molecular Probe Preparation
The elucidation of the molecular targets and mechanism of action of bioactive natural products like Destruxin E is a fundamental goal in chemical biology and drug discovery. A powerful strategy to achieve this is through the design and synthesis of molecular probes. These probes are typically analogs of the parent natural product that have been appended with a chemical tag, such as a biotin (B1667282) molecule for affinity purification of target proteins or a fluorophore for imaging cellular localization. The development of such probes for Destruxin E requires careful synthetic strategies that preserve the core pharmacophore responsible for its biological activity while allowing for the introduction of a chemical tag.
A critical first step in developing a molecular probe is to identify positions on the Destruxin E scaffold that can be chemically modified without abolishing its biological activity. This is achieved through systematic structure-activity relationship (SAR) studies, often involving the combinatorial synthesis of a library of analogs. jst.go.jpnih.gov Research has focused on creating analogs by modifying the amino acid residues of the cyclodepsipeptide core. Through the evaluation of these synthetic analogs, key insights have been gained into which positions are tolerant to modification.
Studies involving the total synthesis and evaluation of Destruxin E analogs have revealed that the N-methyl-alanine (MeAla) residue is crucial for its biological activity. jst.go.jpnih.gov In contrast, functionalization at other sites has been found to be more permissible. Specifically, the β-position of the proline (Pro) residue and the side chain of the isoleucine (Ile) residue have been identified as promising sites for introducing chemical tags. jst.go.jpnih.govscispace.com Modification at these positions was shown to be tolerated, retaining the desired biological activity of the parent compound. jst.go.jpscispace.com This determination is pivotal, as it guides the entire strategy for probe synthesis, ensuring that the resulting tagged molecule can still effectively interact with its biological target.
The synthesis of these tagged analogs leverages both solid-phase and solution-phase peptide synthesis techniques. researchgate.netresearchgate.net For instance, a common approach involves preparing the linear peptide precursor on a solid support, which facilitates the purification of intermediates. researchgate.netbris.ac.uk The crucial macrolactonization step, which forms the cyclic structure, is then often performed in solution. researchgate.netacs.org To introduce a tag, a precursor amino acid bearing a functional handle—such as an azide (B81097) for click chemistry or a protected amine for subsequent coupling—is incorporated at a tolerated position (e.g., the proline or isoleucine position) during the solid-phase synthesis.
Once a Destruxin E analog with a reactive handle is synthesized, various chemical tags can be attached to prepare different types of molecular probes.
Biotinylation for Target Identification: Biotin is a widely used tag for identifying and isolating protein targets due to its exceptionally high affinity for avidin (B1170675) and streptavidin. thermofisher.com A Destruxin E analog containing a suitable functional group (e.g., a primary amine) can be reacted with an activated biotin derivative, such as an N-hydroxysuccinimide (NHS) ester of biotin, to form a stable amide linkage. thermofisher.comsquarespace.com The resulting biotinylated Destruxin E probe can then be used in pull-down assays with cell lysates to capture its binding partners, which are subsequently identified using techniques like mass spectrometry.
Fluorescent Labeling for Cellular Imaging: To visualize the subcellular distribution of Destruxin E, a fluorescent dye can be attached. This involves conjugating the functionalized Destruxin E analog with a reactive fluorophore. The choice of fluorophore depends on the specific imaging application, considering factors like brightness, photostability, and spectral properties. The resulting fluorescent probe allows for the direct observation of the compound's localization and trafficking within living cells using fluorescence microscopy. nih.gov
Click Chemistry for Versatile Probe Synthesis: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for attaching tags. nih.gov This strategy involves synthesizing a Destruxin E analog bearing either an azide or a terminal alkyne. jst.go.jp This analog can then be "clicked" onto a variety of tags (biotin, fluorophores, etc.) that have been derivatized with the complementary functional group. The high specificity and reliability of this reaction make it a powerful tool for preparing a diverse range of molecular probes from a single, versatile precursor. nih.gov
The table below summarizes the key amino acid residues of Destruxin E and their amenability to modification for tagging purposes, based on SAR studies.
Table 1: Suitability of Destruxin E Residues for Chemical Tagging
| Residue | Position in Ring | Suitability for Tagging | Rationale from SAR Studies |
|---|---|---|---|
| N-methyl-alanine (MeAla) | Building Block A | Unsuitable | Found to be crucial for inducing morphological changes in osteoclast-like multinuclear cells (OCLs). jst.go.jpnih.gov |
| Isoleucine (Ile) | Building Block B | Tolerated | Modification around the Ile residue was found to be tolerated for the attachment of a chemical tag. jst.go.jpscispace.com |
| N-methyl-valine (MeVal) | Building Block C | Tolerated | Can be modified for the preparation of a chemical probe. jst.go.jp |
The following table outlines common chemical tags and the strategies for their attachment to a functionalized Destruxin E analog.
Table 2: Strategies for Preparing Destruxin E Molecular Probes
| Tag Type | Example Tag | Functional Group on Destruxin E Analog | Ligation Chemistry | Application |
|---|---|---|---|---|
| Affinity Tag | Biotin | Primary Amine (-NH₂) | Amide bond formation (e.g., with NHS-Biotin) | Target protein isolation and identification. thermofisher.com |
| Fluorescent Tag | Fluorescein, Rhodamine | Primary Amine (-NH₂), Thiol (-SH) | Amide or Thioether bond formation (e.g., with FITC, Maleimide-Rhodamine) | Cellular localization and imaging. nih.gov |
| Bioorthogonal Tag | Azide (-N₃) | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Versatile and specific conjugation to various probes. nih.gov |
| Bioorthogonal Tag | Alkyne | Azide (-N₃) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Versatile and specific conjugation to various probes. nih.gov |
Through these sophisticated synthetic and chemical biology approaches, researchers can develop a toolkit of Destruxin E-based molecular probes. These tools are indispensable for deconvoluting the complex biology of this potent natural product, paving the way for a deeper understanding of its therapeutic potential.
Structure Activity Relationship Sar Studies of Destruxin E1 5 and the Destruxin Class
Elucidation of Critical Amino Acid Residues for Biological Activity
The peptide backbone of destruxins, typically comprising L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine, is fundamental to their activity. researchgate.netiiarjournals.org SAR studies have revealed that while some positions are highly sensitive to modification, others are more tolerant.
N-methyl-alanine (MeAla): This residue has been identified as crucial for the biological activity of destruxin E. jst.go.jp Analogs where the MeAla residue is substituted show a significant decrease or complete loss of activity, highlighting its essential role in maintaining the bioactive conformation or interacting with the target. jst.go.jp
N-methyl-valine (MeVal) and Isoleucine (Ile): While important, these residues appear to be more amenable to modification than MeAla. jst.go.jp However, substitutions that introduce bulky or charged groups, such as an alkyl azide (B81097), can significantly diminish biological activity. jst.go.jp The N-methylation on the valine residue is also considered important; the demethylated analog of destruxin B (protodestruxin) shows a more complex NMR spectrum, suggesting a loss of the stable, single predominant conformation observed in the N-methylated versions. embrapa.br
Proline (Pro): The proline residue offers a site for modification with relatively little impact on potency. Studies have shown that functionalization at the β-position of the proline residue is well-tolerated, suggesting this could be a strategic site for introducing chemical tags or probes for further mechanistic studies without abolishing biological activity. jst.go.jp
Significance of the α-Hydroxy Acid Moiety and Epoxide Stereochemistry
The side chain of the α-hydroxy acid moiety is a major point of variation among natural destruxins and a key determinant of potency and specificity. researchgate.netresearchgate.net In destruxin E, this side chain contains a terminal epoxide, which is paramount for its high potency.
Total synthesis of destruxin E and its epimer (epi-destruxin E) has conclusively established the absolute configuration of the natural product's epoxide as (S). nii.ac.jpbris.ac.uk Biological evaluation revealed that natural destruxin E with the (S)-epoxide has a V-ATPase inhibitory activity that is 10-fold greater than its (R)-epoxide diastereomer. bris.ac.ukresearchgate.net This demonstrates that not only the presence of the epoxide but also its precise stereochemistry is critical for potent biological activity. nii.ac.jpbris.ac.uk The reduced activity of the (R)-epimer suggests that the specific orientation of the epoxide's oxygen atom is essential for optimal interaction with the biological target. nii.ac.jp Furthermore, an analog where the epoxide is replaced by a diol (destruxin E diol) is inactive, indicating that the electrophilic nature of the epoxide ring is a requirement for activity, rather than simply a hydrophilic group at that position. nii.ac.jp
Impact of Side Chain Modifications on Potency and Specificity
To further probe the role of the epoxide, a variety of destruxin E analogs with different functional groups on the α-hydroxy acid side chain have been synthesized and evaluated. nii.ac.jp These studies confirm that the epoxide is a privileged functional group for inducing potent morphological changes in osteoclast-like multinuclear cells (OCLs). nii.ac.jpresearchgate.net
Replacing the epoxide with other functionalities such as a methyl ether, methyl ketone, or difluoromethylene group leads to a significant reduction in activity. nii.ac.jp Even isosteric replacements like cyclopropane (B1198618) and oxetane (B1205548) rings fail to restore the high potency of destruxin E, emphasizing that the unique electronic and conformational properties of the epoxide are essential. nii.ac.jp
In another study, three destruxin E analogs were synthesized where the natural epoxide-containing side chain was replaced with 2-hydroxy-3-phenylpropionic acid (Hpp), 2-hydroxy-5-trimethylsilyl-4-pentynoic acid (Hpy-TMS), or 2-hydroxy-4-pentynoic acid (Hpy). nih.gov All analogs displayed toxic effects against Galleria mellonella larvae, but the analog containing the Hpy residue was the most potent, inducing the same lethal effect as natural destruxin E. nih.gov This suggests that while the epoxide is optimal for certain activities like V-ATPase inhibition, other side chains can be accommodated for different biological effects like insecticidal activity.
| Analog | Side Chain Modification (at α-Hydroxy Acid) | Relative Biological Activity | Reference |
|---|---|---|---|
| Destruxin E (Natural) | (S)-Epoxide | High (Potent V-ATPase inhibitor) | nii.ac.jp |
| epi-Destruxin E | (R)-Epoxide | 10-fold less active than Destruxin E | bris.ac.uk |
| Destruxin E Diol | Diol (opened epoxide) | Inactive | nii.ac.jp |
| Destruxin A | Allyl group | Active, but ~20-fold less potent than Destruxin E | nii.ac.jp |
| Destruxin B | Isobutyl group | Active, but ~20-fold less potent than Destruxin E | nii.ac.jp |
| Hpy-analog | 2-hydroxy-4-pentynoic acid | High (insecticidal activity comparable to Destruxin E) | nih.gov |
| Misc. Analogs | Methyl ether, methyl ketone, cyclopropane, oxetane | Significantly reduced activity | nii.ac.jp |
Conformational Analysis and its Correlation with Biological Profiles
The cyclic and N-methylated nature of destruxins constrains their conformation, which is crucial for their biological activity. researchgate.net NMR studies indicate that active destruxins like destruxin A exist in a single, stable conformation in solution. embrapa.br This rigid, pre-organized structure is believed to minimize the entropic penalty upon binding to a target receptor.
Molecular modeling and NMR studies have revealed that destruxins adopt a conformation characterized by a hydrophobic convex surface, which is believed to play a key role in their biological activity, including their ability to interact with cell membranes. nih.gov The N-methyl groups are particularly important for maintaining this conformation and for passive membrane permeability. Demethylation, as seen in protodestruxin, results in a more flexible structure with multiple conformations, which correlates with reduced activity. embrapa.br The stable conformation of active destruxins is stabilized by intramolecular hydrogen bonds, which effectively shield the polar amide backbone from the nonpolar lipid environment of a cell membrane, facilitating passage into the cell.
Comparative SAR Across Natural and Synthetic Destruxin Analogs
Comparing the activity of various destruxins provides a broader understanding of the SAR for this class of compounds. Natural destruxins primarily differ in the side chain of the α-hydroxy acid residue. researchgate.netresearchgate.net
Destruxin E , with its (S)-epoxide side chain, is generally the most potent of the natural analogs, particularly as a V-ATPase inhibitor. nii.ac.jp
Destruxin B has an isobutyl side chain and exhibits similar effects on osteoclasts as destruxin E, though it is less potent. nii.ac.jpresearchgate.net
Destruxin A possesses an allyl group and is also less potent than destruxin E. nii.ac.jp
Destruxin E2 chlorohydrin , a natural analog where the epoxide is opened by hydrochloric acid, shows lower suppressive activity on hepatitis B virus surface antigen production compared to other destruxins, reinforcing the importance of the intact epoxide ring. nih.gov
Biological Activities and Non Clinical Research Applications of Destruxins
Entomopathogenic Potential and Biocontrol Applications
Destruxins, including Destruxin E, play a crucial role in the insecticidal activity of the fungi that produce them. pnas.orgplos.org Their multifaceted effects on insects make them promising candidates for biocontrol strategies.
Destruxin E, along with other destruxins like A and B, has demonstrated insecticidal properties against a broad range of insect pests. plos.orgnih.gov Research has shown their effectiveness against various insect orders, including Lepidoptera and Hemiptera. ajbasweb.comnih.gov For instance, destruxins have been found to be toxic to the larvae of Spodoptera litura (Lepidoptera) and nymphs of Bemisia tabaci (Hemiptera). plos.orgajbasweb.com The insecticidal action of destruxins is often associated with their ability to disrupt crucial physiological processes in insects. plos.org For example, they can affect the hydrolytic activity of V-type ATPase and influence Ca2+ channels in muscle cells. plos.org The virulence of Metarhizium anisopliae strains has been correlated with the quantity of destruxins A and E they produce. nih.gov
Beyond their direct insecticidal effects, destruxins also exhibit antifeedant and repellent properties against arthropod pests. nih.govproquest.com These behavioral modifications can contribute significantly to their potential as biocontrol agents. nih.gov Studies have indicated that the presence of destruxins can deter insects from feeding, thus protecting plants from herbivory. nih.govpeerj.com This antifeedant activity has been observed in various pests, highlighting the potential for using destruxin-producing fungi or purified compounds in integrated pest management programs. peerj.comrothamsted.ac.uk
Destruxins are considered important virulence factors for entomopathogenic fungi like Metarhizium species. pnas.orgplos.org Their production is often correlated with the pathogenicity of the fungus. pnas.orgnih.gov During the infection process, destruxins can suppress the host's immune system, facilitating fungal colonization. pnas.org Specifically, they can impair both cellular and humoral immune responses in insects. pnas.orgasm.org For example, destruxins can affect insect hemocytes, which are crucial for immune defense, by altering their cellular calcium balance. nih.gov This immunosuppressive activity allows the fungus to overcome the host's defenses and establish a lethal infection. pnas.orgnih.gov
Antifeedant and Repellent Effects on Arthropod Pests
In Vitro Antiproliferative and Cytotoxic Effects
In addition to their entomopathogenic properties, destruxins, particularly Destruxin E, have shown significant antiproliferative and cytotoxic effects in various cancer cell lines in non-clinical, in vitro studies. nih.govresearchgate.net
Destruxin E has demonstrated potent cytotoxic activity against several human cancer cell lines. nih.govresearchgate.net It has been shown to be particularly effective against colon cancer cell lines HCT116 and HT-29, as well as the epidermoid carcinoma cell line KB-3-1 and the non-small cell lung cancer cell line A549. nih.govmdpi.com Notably, the cytotoxic activity of Destruxin E often occurs at nanomolar concentrations, making it significantly more potent than other destruxin derivatives like A and B, which are typically active in the micromolar range. nih.gov The mechanism of its anticancer activity is multifaceted, involving the induction of intrinsic apoptosis and the inhibition of key signaling pathways like the phosphoinositide-3-kinase (PI3K)/Akt pathway. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of Destruxin E Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| KB-31 | Epidermoid Carcinoma | 0.05 | researchgate.net |
| HCT116 | Colon Carcinoma | 0.04 | researchgate.net |
| A549 | Non-small Cell Lung Cancer | 0.22 | researchgate.net |
| HT-29 | Colorectal Adenocarcinoma | Not explicitly stated for Destruxin E alone, but tested. | nih.govdovepress.commdpi.comusm.my |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Destruxin E has also been evaluated for its antiproliferative effects on leukemic cells. nih.govoup.com In vitro studies on P388 leukemic cells revealed that Destruxin E displayed greater antiproliferative activity compared to Destruxin A and B. nih.gov The concentration required to inhibit 50% of cell proliferation (IC50) for Destruxin E was found to be 0.33 µg/ml. nih.gov Furthermore, Destruxin E was observed to induce cell cycle modifications, specifically an accumulation of cells in the G0/G1 phase. nih.gov These findings suggest a potential for Destruxin E in the context of leukemia research. nih.govsemanticscholar.org
Evaluation in Cancer Cell Lines (e.g., KB-31, HCT116, A549, HT-29)
Antiviral Activities (e.g., against Hepatitis B Virus, Plasmodium falciparum)
Destruxin E, along with other destruxins, has demonstrated notable antiviral properties. Research has particularly explored its efficacy against the Hepatitis B virus (HBV) and the malaria parasite, Plasmodium falciparum.
Crude extracts of destruxins, which include a combination of Destruxin A, B, and E, have been shown to inhibit the replication of HBV-DNA and the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells. mdpi.com An in vivo study using ducks infected with the duck Hepatitis B virus (DHBV) showed that a 15-day treatment with crude destruxins led to a significant reduction in serum DHBV-DNA levels compared to the control group. mdpi.com While much of the specific research has focused on Destruxin B's ability to suppress HBsAg gene expression at the mRNA level in human hepatoma cells, the collective findings suggest a potential therapeutic avenue for destruxins, including Destruxin E, in managing HBV infections. mdpi.comnih.gov
Some studies have also highlighted the antiplasmodial activity of destruxins. ufrgs.brscispace.com For instance, pullularin A, a cyclodepsipeptide, has shown activity against a multidrug-resistant strain of P. falciparum. researchgate.net While direct data on Destruxin E's specific IC50 value against P. falciparum is not extensively detailed in the provided results, the general activity of this class of compounds against the malaria parasite is recognized. ufrgs.brscispace.com
| Antiviral Research Findings for Destruxins | | :--- | :--- | | Virus/Parasite | Observed Effect | | Hepatitis B Virus (HBV) | Crude destruxin mix (A, B, E) inhibited HBV-DNA replication and antigen production in vitro. mdpi.com | | Duck Hepatitis B Virus (DHBV) | Crude destruxin mix significantly lowered serum DHBV-DNA in vivo. mdpi.com | | Plasmodium falciparum | Cyclodepsipeptides, a class including destruxins, have shown antiplasmodial activity. ufrgs.brscispace.comresearchgate.net |
Osteoclast Modulatory Effects (e.g., Reversible Inhibition of Bone-Resorbing Activity)
Destruxin E has been identified as a potent modulator of osteoclast function, specifically through its reversible inhibition of bone-resorbing activity. niph.go.jpjst.go.jp This has generated interest in its potential as a therapeutic agent for conditions like osteoporosis. niph.go.jponcotarget.com
Destruxin E inhibits bone resorption by osteoclasts without causing cell death. niph.go.jp Its mechanism involves inducing morphological changes in polarized osteoclasts, which are essential for bone resorption. niph.go.jpjst.go.jp Key effects include:
Disruption of Actin Rings: Destruxin E directly causes the disruption of actin rings, a critical cytoskeletal structure for osteoclast function. niph.go.jp
Inhibition of Pit Formation: By interfering with the polarization of osteoclasts, Destruxin E prevents the formation of pits on dentine slices, which is a direct measure of bone resorption. niph.go.jp
Reversibility: The inhibitory effects of Destruxin E on osteoclast morphology and bone-resorbing activity are reversible. niph.go.jpresearchgate.net After the removal of Destruxin E, osteoclasts can regain their normal morphology and function. niph.go.jp This reversibility is a unique feature compared to many other inhibitors of bone resorption that lead to apoptosis. jst.go.jp
The inhibitory effect of Destruxin E on bone resorption has been reported to be as strong as that of calcitonin. niph.go.jp It specifically targets the function of mature osteoclasts rather than their differentiation from progenitor cells. niph.go.jp
| Osteoclast Modulatory Effects of Destruxin E | | :--- | :--- | | Parameter | Effect of Destruxin E | | Bone Resorption | Reversible inhibition. niph.go.jpjst.go.jp | | Osteoclast Morphology | Induces disorder of morphological structures in polarized osteoclasts. niph.go.jp | | Actin Rings | Causes disruption. niph.go.jp | | Pit Formation | Inhibits. niph.go.jp | | Osteoclast Viability | Does not affect survival. niph.go.jp | | Osteoclast Differentiation | Does not inhibit. niph.go.jp |
Phytotoxic Properties
Destruxins, including Destruxin E, are known for their phytotoxic properties. nih.govasm.orgresearchgate.net These mycotoxins can cause detrimental effects on various plant species. researchgate.net
Research has shown that treatment of Chinese cabbage leaves with Destruxin E, along with Destruxins A and B, resulted in toxicity when ingested by insect larvae. asm.orgresearchgate.net While some reports on the phytotoxicity of the broader destruxin class are mixed, their potential to act as plant growth inhibitors and cause phytotoxic effects is acknowledged. cabidigitallibrary.org The epoxy group present in the structure of Destruxin E is thought to enhance its potency, contributing to its biological activities, including phytotoxicity. cabidigitallibrary.org The production of destruxins by plant pathogenic fungi like Alternaria brassicae further underscores their role in plant diseases. researchgate.net
Analytical Methodologies for Destruxin E1 5 Profiling and Quantification
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of Destruxin E1 5, providing critical information on its molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. Its ability to measure mass with high accuracy allows for the confident assignment of elemental compositions, distinguishing it from other closely related destruxin analogs. For instance, the molecular formula of this compound has been established as C₃₀H₄₉N₅O₈, with a calculated molecular weight of 607.75 g/mol . HRMS data corroborates this with a reported [M+H]⁺ ion at an m/z of 608.3996. vulcanchem.com This level of precision is essential for differentiating it from compounds with the same nominal mass but different elemental compositions. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS) provides further structural insights by fragmenting the parent ion and analyzing the resulting product ions. americanpharmaceuticalreview.com This technique helps to elucidate the sequence of amino and hydroxy acids within the cyclic structure. The fragmentation patterns of destruxins are well-characterized, often involving the opening of the depsipeptide ring, which aids in the identification of known and novel analogs. researchgate.netnih.gov The combination of HRMS and MS/MS offers a powerful tool for the unambiguous identification of this compound in complex mixtures. cdc.gov
Table 1: HRMS Data for this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| This compound | C₃₀H₄₉N₅O₈ | 607.75 | 608.3996 vulcanchem.com |
| Destruxin E | C₂₉H₄₇N₅O₈ | 593.7 | 594.3489 vulcanchem.com |
| Destruxin B | C₂₉H₄₇N₅O₇ | 577.7 | 578.3533 vulcanchem.com |
Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are two "soft" ionization techniques that are particularly well-suited for analyzing large, thermally labile molecules like this compound without causing significant fragmentation. emory.eduumd.edu
Electrospray Ionization (ESI) : ESI is a widely used technique that generates gaseous ions from a liquid solution. emory.edu It is highly compatible with liquid chromatography, allowing for the direct analysis of complex mixtures. emory.eduresearchgate.net ESI typically produces protonated molecules, such as the [M+H]⁺ ion of this compound, which can then be subjected to MS/MS analysis for structural confirmation. emory.edunih.gov
Fast Atom Bombardment (FAB) : FAB involves bombarding a sample, dissolved in a non-volatile liquid matrix, with a high-energy beam of atoms (e.g., Argon or Xenon). umd.edutaylorandfrancis.com This process desorbs and ionizes the analyte molecules, yielding molecular ions that can be analyzed by the mass spectrometer. umd.edutaylorandfrancis.com FAB-MS has been successfully used to determine the molecular weights of various destruxins. nih.govresearchgate.net
Molecular networking is a powerful bioinformatic approach used to visualize and organize MS/MS data, facilitating the identification of related compounds within a complex sample. asm.org In the context of this compound, molecular networking can be used to create clusters of destruxin analogs based on the similarity of their fragmentation patterns. asm.org This technique has been instrumental in identifying not only known destruxins but also novel, previously uncharacterized analogs produced by fungi like Metarhizium species. asm.org By comparing the MS/MS spectrum of an unknown compound to a library of known destruxin spectra, molecular networking accelerates the process of analog identification.
Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule. mdpi.comfepbl.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net For this compound, characteristic signals in the ¹H NMR spectrum include those for the epoxide protons and the N-methyl groups. vulcanchem.com
Table 2: Key NMR Data for this compound
| Nucleus | Experiment | Key Observations | Reference |
| ¹H | 1D NMR | Signals for epoxide (δH ~3.12 ppm) and N-methyl groups (δH 2.85–3.10 ppm) | vulcanchem.com |
| ¹³C | 1D NMR | Signal for epoxide carbon (δC ~47.8 ppm) | vulcanchem.com |
| ¹H-¹H | COSY | Reveals proton-proton couplings within amino acid residues | mdpi.com |
| ¹H-¹³C | HSQC/HMBC | Correlates protons to their directly attached carbons and long-range C-H couplings | mdpi.com |
| ¹H-¹H | NOESY | Confirms the conformation of the cyclic backbone through spatial correlations | vulcanchem.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the separation of this compound from other compounds in a mixture prior to detection and quantification. phenomenex.comresearchgate.net These techniques utilize a stationary phase packed into a column and a liquid mobile phase to separate components based on their differential partitioning between the two phases. phenomenex.com
UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. phenomenex.comeag.comijsrtjournal.com This is achieved by using columns with smaller particle sizes (typically <2 µm) and operating at higher pressures. eag.comijsrtjournal.com The enhanced separation power of UHPLC is particularly beneficial for resolving the complex mixtures of destruxins often found in fungal extracts. researchgate.net
For the quantification of this compound, HPLC and UHPLC systems are commonly coupled with either a UV detector or a mass spectrometer.
HPLC-UV : In this method, the separated compounds are detected based on their absorbance of ultraviolet (UV) light. bris.ac.uk A calibration curve is generated using a pure standard of this compound at known concentrations, and the concentration in an unknown sample is determined by comparing its peak area to the calibration curve. researchgate.net
HPLC-MS/MS : This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netbris.ac.uk By monitoring specific precursor-to-product ion transitions for this compound, this method provides highly accurate and precise quantification, even in complex matrices. researchgate.net This approach is often preferred for its ability to minimize interferences from co-eluting compounds. researchgate.net
Table 3: Comparison of HPLC and UHPLC for Destruxin Analysis
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm phenomenex.com | <2 µm phenomenex.comeag.com |
| Operating Pressure | Up to 6000 psi phenomenex.com | Up to 15,000 psi phenomenex.com |
| Analysis Time | Longer | Faster eag.com |
| Resolution | Standard | Higher eag.com |
| Sensitivity | Good | Enhanced phenomenex.com |
Optimization of Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones for the separation of destruxins. tandfonline.com The optimization of these methods is critical to achieve high resolution and sensitivity, especially when dealing with complex mixtures of destruxin analogues.
Key parameters that are fine-tuned include the mobile phase composition, column type, and gradient elution. A common approach involves reverse-phase chromatography, typically using a C18 column. tandfonline.comscielo.br The mobile phase often consists of a mixture of acetonitrile (B52724) and water. tandfonline.comtandfonline.com Adjusting the ratio of acetonitrile to water in a gradient elution can significantly impact the separation efficiency. tandfonline.comresearchgate.net For instance, a shallower gradient, where the concentration of the organic solvent increases more slowly, can lead to longer retention times but improved separation of individual destruxins. tandfonline.comresearchgate.net Some methods have found that a 50:50 (v/v) mixture of acetonitrile and methanol (B129727) as the organic eluent in a gradient system with 0.1% formic acid in water provides better resolution of destruxin peaks compared to using either solvent alone. researchgate.netscielo.br
For more rapid analysis, Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) has been established. This method, utilizing a sub-2 µm particle size column with carbon dioxide and an acidified methanol/acetonitrile mixture as the mobile phase, can separate multiple destruxin congeners, including Destruxin E, within a very short elution window of four minutes. thieme-connect.comnih.gov
Micellar electrokinetic capillary chromatography offers another alternative for separating these hydrophobic compounds. oup.com Optimization of the running buffer, including the concentrations of boric acid, sodium dodecyl sulfate (B86663) (SDS), and acetonitrile, as well as the pH, is crucial for achieving good resolution and speed. oup.com
Table 1: Optimized Chromatographic Conditions for Destruxin Separation
| Parameter | HPLC/UHPLC | UHPSFC |
| Stationary Phase (Column) | Reverse-phase C18 tandfonline.comscielo.br | Acquity Ethylene Bridged Hybrid 2-Ethylpyridine (sub 2 µm) thieme-connect.comnih.gov |
| Mobile Phase A | Water (often with 0.1% formic acid) researchgate.netscielo.br | Carbon Dioxide thieme-connect.comnih.gov |
| Mobile Phase B | Acetonitrile or Acetonitrile/Methanol mixture tandfonline.comresearchgate.netresearchgate.netscielo.br | Methanol/Acetonitrile (8/2 v/v) with 0.02% trifluoroacetic acid thieme-connect.comnih.gov |
| Elution Mode | Gradient tandfonline.comresearchgate.net | Gradient thieme-connect.comnih.gov |
| Flow Rate | 1.0 - 3.25 mL/min scielo.br | Not specified |
| Column Temperature | Ambient or controlled (e.g., 60°C) thieme-connect.comnih.gov | 60°C thieme-connect.comnih.gov |
| Detection | UV-DAD (e.g., 210 nm) swansea.ac.uk | PDA, MS/MS thieme-connect.comnih.gov |
This table is interactive. Click on the headers to sort.
Coupled Analytical Techniques (e.g., LC-MS/MS, FTIR-HPLC-LC-MS)
To achieve unambiguous identification and sensitive quantification of Destruxin E, chromatographic methods are frequently coupled with mass spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing destruxins. asm.orgnih.gov This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the compound. Electrospray ionization (ESI) is a commonly used ionization source, typically operating in positive ion mode to detect the pseudomolecular ions [M+H]⁺ of the destruxins. thieme-connect.comnih.govplos.org For Destruxin E, this ion is observed at an m/z of 594. plos.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide structural information by generating characteristic fragment ions, which aids in the definitive identification of different destruxin analogues. nih.gov
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is another advanced technique that has been successfully applied for the quantitative assessment of destruxins in complex matrices like food crops. acs.org This method provides high-resolution mass data, further enhancing the confidence in compound identification. acs.org
A novel approach for comprehensive analysis involves the coupling of Fourier Transform Infrared Spectroscopy (FTIR), HPLC, and LC-MS (FTIR-HPLC-LC-MS) . researchgate.net This multi-dimensional approach provides complementary information, with FTIR offering insights into the functional groups present, HPLC for separation, and LC-MS for sensitive detection and identification. researchgate.net
The integration of a Photodiode Array (PDA) detector and an Evaporative Light Scattering Detector (ELSD) with LC-MS can also be beneficial. researchgate.netscielo.br Studies have shown a nearly identical response from all three detectors for destruxin analysis, indicating that the more cost-effective HPLC-ELSD can be a valuable tool for routine quality control analysis of destruxin-producing fungal strains. researchgate.netscielo.br
Extraction and Purification Protocols for Destruxin E from Biological Matrices
The effective extraction and purification of Destruxin E from complex biological matrices such as fungal cultures and insect tissues are critical preliminary steps for accurate analysis.
For extraction from fungal fermentation broths, a common method involves liquid-liquid extraction. One efficient protocol uses an equal volume of acetonitrile and 5% NaCl, which results in the formation of two layers. tandfonline.comresearchgate.net The upper organic layer, containing a high percentage of the destruxins, can then be easily separated and the crude extract obtained by lyophilization. tandfonline.comresearchgate.net Other solvent systems, such as a dichloromethane/ethyl acetate (B1210297) mixture, have also been utilized with high recovery rates, sometimes enhanced by ultrasonic wave extraction.
Solid-Phase Extraction (SPE) is a widely used technique for cleaning up crude extracts and concentrating the analytes. researchgate.netscielo.brplos.org C18 cartridges are frequently employed for this purpose. researchgate.netscielo.brplos.org The process typically involves conditioning the cartridge, loading the sample, washing away impurities with a polar solvent, and then eluting the destruxins with a less polar solvent or a gradient of solvents. For example, a stepwise elution with increasing concentrations of methanol in water can effectively separate destruxins from more polar media constituents. researchgate.netscielo.br
A more modern and rapid extraction method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been adapted for the extraction of destruxins from food matrices like strawberries, maize, and honey. acs.orgsymbiosisonlinepublishing.com This method typically involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. symbiosisonlinepublishing.com
For purification from insect larvae, proteins are first precipitated from the sample, often using trichloroacetic acid in acetone. plos.org The subsequent supernatant containing the destruxins can then be further processed.
Table 2: Overview of Extraction and Purification Protocols for Destruxin E
| Matrix | Extraction Method | Purification Method | Key Solvents/Reagents |
| Fungal Culture Broth | Liquid-Liquid Extraction tandfonline.comresearchgate.net | Crystallization by Lyophilization tandfonline.comresearchgate.net | Acetonitrile, NaCl tandfonline.comresearchgate.net |
| Fungal Culture Broth | Solid-Phase Adsorption scielo.br | Solid-Phase Extraction (SPE) with C18 cartridges scielo.brplos.org | Methanol, Water scielo.br |
| Food Samples (e.g., Strawberry, Maize, Honey) | QuEChERS acs.orgsymbiosisonlinepublishing.com | Dispersive SPE (d-SPE) symbiosisonlinepublishing.com | Acetonitrile symbiosisonlinepublishing.com |
| Insect Larvae | Protein Precipitation plos.org | Centrifugation plos.org | Trichloroacetic acid, Acetone plos.org |
This table is interactive. Click on the headers to sort.
Future Research Directions and Translational Perspectives
Discovery of Novel Destruxin E Analogs with Enhanced Specificity
The total synthesis of Destruxin E has paved the way for the creation of a multitude of analogs, allowing for detailed structure-activity relationship (SAR) studies. researchgate.netjst.go.jp The goal of this research is to design new molecules with improved potency and greater specificity for their biological targets. Both solid-phase and solution-phase synthesis techniques have been successfully employed to generate these analogs. nih.govresearchgate.net
Key findings from SAR studies have provided a roadmap for future analog design:
The Epoxide Moiety : The stereochemistry of the epoxide in the side chain is critical for biological function. researchgate.net The natural (S)-configuration of the epoxide is approximately 10 times more potent in its V-ATPase inhibitory activity than its diastereomer, epi-destruxin E, which has an (R)-configuration. researchgate.netnii.ac.jp Replacing the epoxide group with other functionalities, such as a diol, methyl ether, or methyl ketone, leads to a significant decrease or complete loss of activity. nii.ac.jp
The Peptide Backbone : Modifications to the amino acid residues have revealed that the N-methyl-alanine residue is essential for the compound's ability to induce morphological changes in osteoclast-like multinuclear cells (OCLs). jst.go.jpresearchgate.net Conversely, the isoleucine and N-methyl-valine residues can be modified, and the β-position of the proline residue is also tolerant to functionalization. jst.go.jp This tolerance suggests it could be a prime location for attaching chemical tags to create molecular probes. jst.go.jp
Future research will focus on a combinatorial synthesis approach, leveraging both solid-phase and solution-phase methods to create libraries of analogs. jst.go.jpnih.gov By systematically altering the side chain and peptide core, researchers aim to develop next-generation Destruxin E analogs with enhanced target engagement and reduced off-target effects.
| Modification Site | Structural Change | Impact on Biological Activity | Reference |
|---|---|---|---|
| Epoxide Side Chain | Inversion of stereochemistry from (S) to (R) (epi-destruxin E) | 10-fold reduction in V-ATPase inhibitory activity | researchgate.net |
| Epoxide Side Chain | Replacement with a diol (destruxin E diol) | Inactive against osteoclast-like cells (OCLs) | nii.ac.jp |
| Peptide Backbone | Modification of the N-methyl-alanine residue | Considered crucial for activity against OCLs | jst.go.jp |
| Peptide Backbone | Functionalization at the β-position of the proline residue | Tolerated modification, suggesting a good site for chemical tagging | jst.go.jp |
| Peptide Backbone | Substitution of the isoleucine residue with an azido-lysine derivative | Retained sufficient activity to function as a potential molecular probe | researchgate.net |
Refinement of Biosynthetic Engineering for Sustainable Production
The natural production of destruxins by fungi like Metarhizium is often low and variable, hindering large-scale applications. researchgate.net Advances in understanding the genetic basis of destruxin biosynthesis offer a promising path toward sustainable and scalable production through metabolic engineering. pnas.org
The entire gene cluster responsible for destruxin biosynthesis has been identified and characterized in Metarhizium robertsii. pnas.orgnih.gov This discovery is fundamental for future engineering efforts.
Key Genes in the Destruxin Biosynthetic Cluster:
| Gene | Function | Impact of Deletion | Reference |
|---|---|---|---|
| dtxS1 | A six-module nonribosomal peptide synthetase (NRPS) that assembles the core peptide structure. | Complete loss of destruxin production. | pnas.orgnih.gov |
| dtxS2 | Involved in the modification of the growing peptide chain. | Altered profile of destruxins; could only produce destruxin B and related analogs. | pnas.org |
| dtxS3 | Functions in the synthesis of hydroxyisocaproic acid (HIC), a precursor for the α-hydroxy acid component. | Abolished destruxin production, which could be restored by adding HIC to the culture. | pnas.org |
| dtxS4 | Involved in the decarboxylation of aspartic acid to form β-alanine, an amino acid precursor. | Abolished destruxin production, which could be restored by adding β-alanine to the culture. | pnas.org |
Future research will likely focus on two main strategies:
Heterologous Expression : Transferring the entire dtx gene cluster into a high-yielding, industrially robust microbial host, such as Aspergillus oryzae or Saccharomyces cerevisiae. This would allow for controlled fermentation and optimized production of Destruxin E.
Genetic Manipulation : Modifying the existing biosynthetic pathway to create novel destruxin analogs. fao.org For instance, altering the specificity of the adenylation (A) domains within the DtxS1 NRPS could lead to the incorporation of different amino acids, generating a library of new compounds that would be difficult to achieve through chemical synthesis alone. pnas.org
Comprehensive Elucidation of Undiscovered Molecular Targets
While V-ATPase is a well-established target of Destruxin E, particularly in relation to its anticancer and bone-resorbing inhibition activities, the full spectrum of its molecular interactions is not completely understood. researchgate.netnii.ac.jp The diverse biological effects observed, especially in insects, suggest the existence of multiple molecular targets. pnas.orgfrontiersin.org
In insects, destruxins are known to disrupt Ca2+ channels and suppress the innate immune system. pnas.orgplos.orgnih.gov This immunosuppressive activity involves inhibiting the Toll and IMD signaling pathways and affecting hemocyte function. frontiersin.orgplos.orgnih.gov Recent proteomic studies have identified several other potential binding partners for destruxins in insect cells.
Known and Putative Molecular Targets of Destruxins:
| Target | Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Vacuolar-type H+-ATPase (V-ATPase) | Mammalian and insect cells | Inhibition of proton pumping, leading to cytotoxicity and inhibition of bone resorption. | researchgate.netnii.ac.jppnas.org |
| Ca2+ Channels | Insect cells | Disruption of calcium signaling. | pnas.orgplos.org |
| IMD Signaling Pathway | Drosophila melanogaster | Suppression of antimicrobial peptide expression, leading to increased susceptibility to infection. | nih.gov |
| tRNA Synthetases | Bombyx mori cells | Putative binding target, potentially disrupting protein synthesis. | frontiersin.org |
| Immunophilins (e.g., BmPPI) | Bombyx mori | Binding target, potentially contributing to immunosuppression. | frontiersin.org |
| Heat Shock Proteins (e.g., BmHSCP) | Bombyx mori | Binding target, potential role in cellular stress response. | frontiersin.org |
A crucial area for future research is to validate these putative targets and to identify the direct binding partners of Destruxin E in human cancer cells. This will provide a deeper understanding of its mechanism of action and could reveal new therapeutic applications.
Development of Destruxin E as a Chemical Biology Tool or Molecular Probe
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov Given its potent and specific inhibition of V-ATPase, Destruxin E is an excellent candidate for development into a chemical probe to investigate the roles of this proton pump in health and disease. jst.go.jpresearchgate.net
The development of such probes involves chemically modifying the Destruxin E scaffold to include a reporter tag (e.g., a fluorophore for imaging) or an affinity handle (e.g., biotin (B1667282) or an alkyne group for click chemistry) for pull-down experiments. researchgate.netnih.gov SAR studies have already identified suitable locations for these modifications, such as the β-position of the proline residue, where alterations are well-tolerated without loss of activity. jst.go.jp An azido-containing analog has already been designed for this purpose. researchgate.net
Strategies for Probe Development:
| Probe Type | Modification Strategy | Application | Reference |
|---|---|---|---|
| Affinity-Based Probe | Introduce a biotin or alkyne tag at a tolerated position (e.g., proline residue). | Identify direct binding partners via pull-down assays followed by mass spectrometry. | jst.go.jpresearchgate.net |
| Fluorescent Probe | Attach a fluorescent dye (e.g., fluorescein, rhodamine) to the molecule. | Visualize the subcellular localization of the target protein and study drug-target engagement in living cells. | jst.go.jp |
| Bioluminescent Probe | Develop a luciferin-destruxin conjugate for use with a corresponding luciferase. | Enable real-time, non-invasive imaging of target engagement in whole organisms. | science.gov |
The creation of a suite of Destruxin E-based chemical probes will be invaluable for definitively identifying its molecular targets, understanding its off-target effects, and exploring the complex biology of V-ATPases. nih.gov
Exploration of Synergistic Effects with Other Bioactive Compounds
Combining bioactive compounds is a powerful strategy to enhance therapeutic or pesticidal efficacy, overcome resistance, and lower required doses. Destruxins have shown significant potential for synergistic interactions with other compounds in both agricultural and medicinal contexts. nih.govmdpi.com
In pest control, combining destruxins with other insecticides has yielded promising results. A notable example is the combination with the botanical insecticide rotenone, which exhibited a powerful synergistic effect against the cotton aphid. nih.gov This is likely because the two compounds have different mechanisms of action. nih.gov
Examples of Destruxin Interactions with Other Compounds:
| Combined Compound | Target Organism | Observed Interaction | Reference |
|---|---|---|---|
| Rotenone | Cotton aphid (Aphis gossypii) | Strong synergistic effect, especially at a 1:9 destruxin-to-rotenone ratio. | nih.gov |
| Azadirachtin | Cotton aphid (Aphis gossypii) | Additive effect. | nih.gov |
| Paeonolum | Cotton aphid (Aphis gossypii) | Additive effect. | nih.gov |
| Paecilomyces javanicus (fungus) | Spodoptera litura | Crude destruxin extract increased the pathogenicity of the fungus. | researchgate.net |
In oncology, while Destruxin E is highly potent on its own against colon cancer cells, there is a strong rationale for exploring its use in combination with established chemotherapy agents. mdpi.comnih.gov Such combinations could lead to more effective cancer treatments. Future research should involve systematic screening of Destruxin E with a panel of anticancer drugs to identify synergistic pairings. In-silico modeling and computational docking can be used as a preliminary step to predict and prioritize promising combinations for experimental validation. biotech-asia.org
Q & A
Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for putative targets (e.g., cyclophilin A). Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR). Compare with QSAR models trained on analog mycotoxins .
Data Presentation & Validation
Q. What are the best practices for presenting contradictory findings in this compound research?
Q. How can researchers ensure their this compound datasets are FAIR (Findable, Accessible, Interoperable, Reusable)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
